molecular formula C5H11NO B147659 Trimethylacetamide CAS No. 754-10-9

Trimethylacetamide

Cat. No.: B147659
CAS No.: 754-10-9
M. Wt: 101.15 g/mol
InChI Key: XIPFMBOWZXULIA-UHFFFAOYSA-N
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Description

Trimethylacetamide (TMA) is an organic compound with the chemical formula C3H9NO. It is a colorless liquid with an ammonia-like odor. It is used in a variety of applications, including as a solvent, a reagent, and an intermediate in the synthesis of other compounds.

Scientific Research Applications

1. Stereolithographic 3D Printing in Pharmaceutical Applications

Trimethylacetamide has been researched in the context of stereolithographic (SLA) 3D printing for fabricating drug-loaded tablets with modified-release characteristics. This technology allows the creation of oral dosage forms with specific extended-release profiles, which could revolutionize the manufacturing of pharmaceutical products (Wang, Goyanes, Gaisford, & Basit, 2016).

2. Treatment of Metabolic Disorders

Research has suggested the use of certain archaeal species in treating metabolic disorders related to Trimethylamine (TMA) production, such as trimethylaminuria and cardiovascular disease. This approach involves reducing TMA formation in the gut (Brugère et al., 2014).

3. Biomarkers for Therapeutic Response in Depression

This compound-related metabolites have been studied as potential biomarkers for therapeutic response in depression. This research focuses on how these metabolites can facilitate the diagnosis of depression and evaluate the efficacy of certain treatments (Liu et al., 2015).

4. In Vivo Magnetic Resonance in Neurodegeneration

This compound has been utilized in studies involving in vivo magnetic resonance to assess neurodegeneration in rats. This research provides insights into neurodegeneration and potential biomarkers for therapeutic response (Baciak, Gasparova, Liptaj, & Juránek, 2017).

5. Mechanism-Based Inhibitors in Cardiovascular Health

Studies have focused on developing non-lethal inhibitors to reduce trimethylamine N-oxide (TMAO) production, a metabolite related to cardiovascular health. This approach could lead to novel treatments for cardiovascular diseases (Roberts et al., 2018).

6. Synthesis and Identification in Pharmaceutical Chemistry

Research has been conducted on the synthesis and identification of new derivatives of drugs involving this compound. This work contributes to the development of new pharmaceutical compounds (Thamer, Dhahir, Al-Sahib, & Kattom, 2013).

7. Role in Stroke and Cardiovascular Diseases

This compound-related compounds have been studied for their role in stroke and cardiovascular diseases. This includes examining the potential of TMAO as a biomarker and target in stroke prevention (Nam, 2019).

Safety and Hazards

Trimethylacetamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPFMBOWZXULIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061072
Record name Propanamide, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-10-9
Record name 2,2-Dimethylpropanamide
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Record name Trimethylacetamide
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Record name Pivalamide
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Record name Propanamide, 2,2-dimethyl-
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Record name Propanamide, 2,2-dimethyl-
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Record name TRIMETHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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